

Comparative Analysis of Reactivity: Methyl 6-bromohexanoate vs. Ethyl 6-bromohexanoate

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Compound of Interest

Compound Name: **Methyl 6-bromohexanoate**

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This guide provides an objective comparison of the reactivity of **Methyl 6-bromohexanoate** and **Ethyl 6-bromohexanoate**, focusing on their performance in nucleophilic substitution reactions. This analysis is supported by established principles of organic chemistry and provides a framework for selecting the appropriate reagent in synthetic applications.

Executive Summary

Methyl 6-bromohexanoate and **Ethyl 6-bromohexanoate** are both primary alkyl halides commonly used as intermediates in organic synthesis.^{[1][2][3]} Their primary mode of reaction is through nucleophilic substitution, predominantly following the SN2 pathway. The key difference in their reactivity stems from the steric hindrance imparted by the methyl versus the ethyl ester group. Due to its smaller size, the methyl group presents less steric bulk, allowing for a faster rate of nucleophilic attack. Consequently, **Methyl 6-bromohexanoate** is expected to be more reactive than **Ethyl 6-bromohexanoate** in SN2 reactions.

Data Presentation: A Quantitative Comparison of Reactivity

While specific kinetic data for a direct comparison of these two molecules is not readily available in the literature, the relative rates of SN2 reactions are well-established to be highly

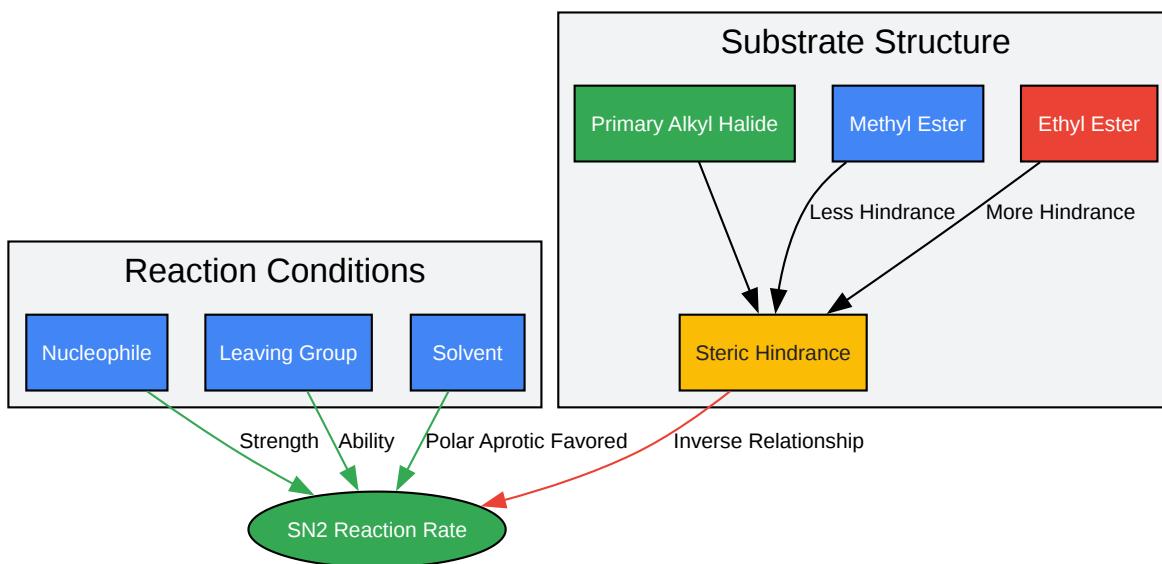
dependent on steric hindrance.[4][5][6] The data presented below is a qualitative and relative comparison based on these established principles.

Feature	Methyl 6-bromohexanoate	Ethyl 6-bromohexanoate	Justification
Structure	$\text{CH}_3\text{OOC}(\text{CH}_2)_5\text{Br}$	$\text{CH}_3\text{CH}_2\text{OOC}(\text{CH}_2)_5\text{Br}$	-
Alkyl Halide Classification	Primary (1°)	Primary (1°)	Both are primary bromoalkanes.[7]
Predicted Predominant Mechanism	SN2	SN2	Primary alkyl halides strongly favor the SN2 pathway.[7][8]
Relative Rate of SN2 Reaction	Faster	Slower	The larger ethyl group creates more steric hindrance at the reaction center, slowing the rate of nucleophilic attack compared to the methyl group.[4][5][6]

Factors Influencing Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is governed by several key factors. The following diagram illustrates the logical relationship of these factors with a focus on the SN2 mechanism, which is dominant for these primary alkyl halides.

Factors Influencing SN2 Reactivity

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